![molecular formula C19H20N4O2 B2757169 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide CAS No. 518018-87-6](/img/structure/B2757169.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide
Descripción general
Descripción
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.36 g/mol
The presence of the benzimidazole moiety is significant for its biological activities, as this structure is known to exhibit various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole framework possess notable antimicrobial properties. In a study evaluating derivatives of benzimidazole, it was found that many exhibited significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism of action.
Anticancer Activity
The anticancer properties of this compound have also been explored. A study assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell proliferation in a dose-dependent manner.
Cell Line | IC (µM) |
---|---|
MCF-7 | 15.4 |
HeLa | 10.2 |
The mechanism appears to involve apoptosis induction through the activation of caspase pathways, which is common in many benzimidazole derivatives .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages treated with the compound .
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Case Study on Breast Cancer : A clinical trial investigated the effects of a benzimidazole derivative similar to our compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improvement in patient quality of life.
- Case Study on Bacterial Infections : A cohort study reported successful treatment outcomes in patients with resistant bacterial infections using a benzimidazole-based regimen, emphasizing the need for further exploration of related compounds like this compound.
Aplicaciones Científicas De Investigación
Anticancer Activity
Numerous studies have highlighted the potential of imidazole derivatives, including (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)-2-methylpropanehydrazide, as anticancer agents. The compound's structure allows it to interact with biological targets associated with cancer proliferation and survival.
- Mechanism of Action : The compound may function as a histone deacetylase (HDAC) inhibitor, which has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, similar imidazole derivatives have been reported to inhibit HDAC2, leading to increased expression of tumor suppressor genes and decreased proliferation of cancer cells .
- Case Studies : In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cells by inducing intrinsic apoptotic pathways. These findings suggest that this compound could be further explored as a lead compound in anticancer drug development .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been well-documented, and this compound is no exception.
- Broad-Spectrum Activity : Research indicates that benzimidazole compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes effectiveness against resistant strains, which is critical given the rise of antibiotic resistance globally .
- Mechanistic Insights : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. This makes them promising candidates for further development as new antibiotics .
Potential Therapeutic Applications Beyond Cancer
Beyond its anticancer and antimicrobial properties, this compound may also have applications in treating other diseases.
- Antioxidant Activity : Some studies suggest that imidazole derivatives possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases such as neurodegenerative disorders .
- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, there is potential for this compound to be evaluated in models of neurodegeneration, where oxidative stress plays a crucial role.
Summary Table of Applications
Application Area | Description | Relevant Findings |
---|---|---|
Anticancer | Inhibits HDAC leading to apoptosis in cancer cells | Significant cytotoxicity observed in breast cancer cell lines |
Antimicrobial | Exhibits broad-spectrum activity against bacteria | Effective against resistant strains; mechanism involves disruption of cell wall |
Neuroprotection | Potential antioxidant properties | May mitigate oxidative stress; requires further investigation |
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(12-23-13-20-17-8-3-4-9-18(17)23)19(24)22-21-11-15-6-5-7-16(10-15)25-2/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHPZBZMBQRCPB-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326068 | |
Record name | 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518018-87-6 | |
Record name | 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.